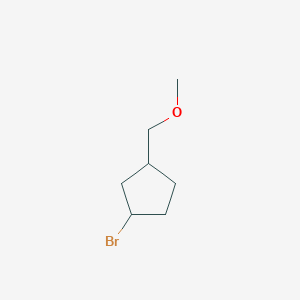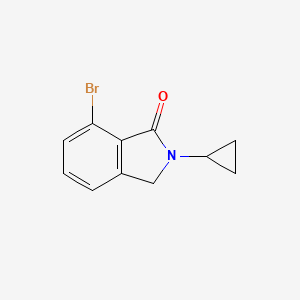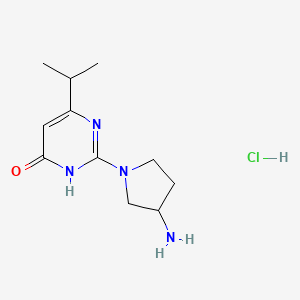
Methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate (MHTB) is a benzothiophene derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MHTB is a heterocyclic compound that contains a sulfur atom in its ring structure. The compound has been synthesized by various methods and has been studied for its pharmacological, biochemical, and physiological properties.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization:
- Chemoselective Synthesis: 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a related compound, was synthesized chemoselectively from its formyl derivative using Et3SiH/I2 as a reducing agent. The product was characterized using various techniques including IR, 1H NMR, 13C NMR, and LCMS (Jayaraman, Sridharan, & Nagappan, 2010).
- Crystallographic Studies: The crystal structure of Methyl 2-amino-4,5,6,7-tetrahydro-1-benzo- thiophene-3-carboxylate was analyzed, revealing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The crystal structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu et al., 2004).
Biological Activity:
- Antimicrobial and Anti-inflammatory Agents: Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was used to synthesize compounds with potential as antimicrobial and non-steroidal anti-inflammatory agents. These compounds were characterized and screened for their biological activities, with some showing promising results (Narayana et al., 2006).
- Biologically Active Derivatives: A study on two biologically active thiophene-3-carboxamide derivatives indicated antibacterial and antifungal activities. Their molecular structures were analyzed to understand the intermolecular interactions and hydrogen bonding patterns (Vasu et al., 2005).
Electrochemical Studies:
- Electrochemical Reduction: Research on the electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates involved investigating their reduction at mercury and platinum electrodes. This study provided insights into the electrochemical reduction mechanisms of these compounds (Rejňák et al., 2004).
Pharmacological Applications:
- Targeted Synthesis for Pharmacological Activity: A study on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide aimed to optimize synthesis methods and predict pharmacological activities like cytostatic, antitubercular, and anti-inflammatory effects. This research is significant for medical chemistry and pharmaceutical science (Chiriapkin et al., 2021).
Other Notable Research Applications:
- Chemical Sensors: A study involving the synthesis of Schiff base by reacting certain compounds with methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed its application as a fluorometric chemosensor for detecting Fe3+ ions. This illustrates its potential in analytical chemistry (Khan & Asiri, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNJOZZBVZBPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6E)-6-(1-Hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3006899.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3006901.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3006904.png)

![3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B3006909.png)
![N-(2,4-difluorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3006911.png)
![3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3006915.png)

![2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006918.png)
![N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B3006919.png)


